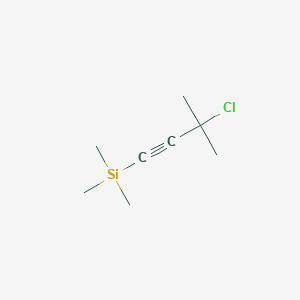

Silane, (3-chloro-3-methyl-1-butyn-1-yl)trimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Silane, (3-chloro-3-methyl-1-butyn-1-yl)trimethyl-” is a chemical compound with the CAS number 18387-63-8 . It is also known by other names such as “(3-chloro-3-methylbut-1-ynyl)trimethylsilane” and "(3-Chloro-3-methyl-1-butyn-1-yl)trimethylsilane" .

Molecular Structure Analysis

The molecular formula of “Silane, (3-chloro-3-methyl-1-butyn-1-yl)trimethyl-” is C8H15ClSi . The molecular weight is 174.74300 .Aplicaciones Científicas De Investigación

Conversion and Synthesis

- Silane derivatives are utilized in the conversion of esters to allylsilanes, such as the transformation of trimethyl(2-methylene-4-phenyl-3-butenyl)silane from esters, highlighting their role in organic synthesis processes (Bunnelle & Narayanan, 2003).

- The reaction of (dichloromethyl)oligosilanes with organolithium reagents leads to the synthesis of novel kinetically stabilized silenes, showing the versatility of silane derivatives in producing unique chemical structures (Schmohl, Reinke & Oehme, 2001).

Protective Group Applications

- The 2,4,6-trimethoxyphenyl unit in triorganyl(2,4,6-trimethoxyphenyl)silanes serves as an effective protective group for silicon in various synthetic processes, demonstrating the functional utility of silane derivatives in organometallic chemistry (Popp et al., 2007).

Applications in Material Science

- Trimethylsilane compounds have been used in the synthesis of electrolyte solvents for Li-ion batteries, showcasing their potential in advancing energy storage technologies (Amine et al., 2006).

- The use of p-toluenesulfonic acid for grafting alkoxysilanes onto silanol-containing surfaces prepares tunable hydrophilic, hydrophobic, and super-hydrophobic silica, illustrating the role of silane derivatives in modifying surface properties (García et al., 2007).

Chemical Structure and Behavior Analysis

- Studies on the microwave spectrum, structure, dipole moment, and internal rotation of trimethyl silane provide insights into its molecular characteristics and behavior, contributing to our understanding of silane derivatives at a fundamental level (Pierce & Petersen, 1960).

Mecanismo De Acción

The pharmacokinetics of organosilicon compounds can also vary widely. Some organosilicon compounds are quite stable and resistant to metabolism, while others can be metabolized by various enzymes. The bioavailability of these compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .

The action of organosilicon compounds can be influenced by various environmental factors. For example, the presence of other chemicals, temperature, and pH can all affect the reactivity and stability of these compounds .

Propiedades

IUPAC Name |

(3-chloro-3-methylbut-1-ynyl)-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClSi/c1-8(2,9)6-7-10(3,4)5/h1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSUODWANZMVMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C[Si](C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, (3-chloro-3-methyl-1-butyn-1-yl)trimethyl- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B2538979.png)

![[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B2538984.png)

![tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2538988.png)

![3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2538991.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2538992.png)

![[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2538998.png)

![5-{[(2-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2538999.png)